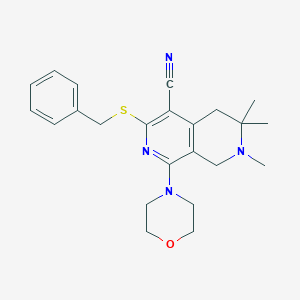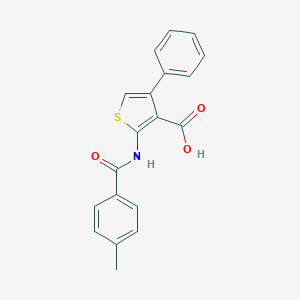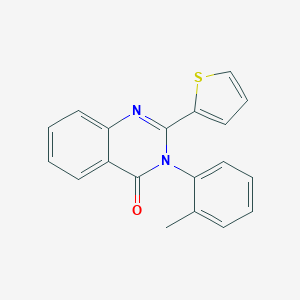
6,6,7-Trimethyl-1-(4-morpholinyl)-3-(phenylmethylthio)-5,8-dihydro-2,7-naphthyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6,7-trimethyl-1-(4-morpholinyl)-3-(phenylmethylthio)-5,8-dihydro-2,7-naphthyridine-4-carbonitrile is a naphthyridine derivative.
Applications De Recherche Scientifique
Synthesis and Reactivity
Synthesis of Pyridine Derivatives
Pyridine and fused pyridine derivatives, including naphthyridine-carbonitriles, are synthesized using various chemical reactions. These compounds exhibit potential in the development of novel heterocyclic systems (Al-Issa, 2012).
Formation of Novel Heterocyclic Systems
New methods have been developed to synthesize heterocyclic compounds starting from naphthyridine-carbonitriles. These methods produce compounds with complex structures, useful in various chemical studies (Sirakanyan et al., 2018).
Reactivity Studies
The reactivity of related dihydropyridine-carbonitriles with different reagents leads to the formation of a variety of pyridine derivatives. Such studies help in understanding the chemical behavior and potential applications of these compounds (Dotsenko et al., 2015).
Applications in Material Science
- NLO Materials: Naphthyridine derivatives, including those similar in structure to 6,6,7-Trimethyl-1-(4-morpholinyl)-3-(phenylmethylthio)-5,8-dihydro-2,7-naphthyridine-4-carbonitrile, have been studied for their nonlinear optical (NLO) properties. These materials have potential applications in photonics and optoelectronics (Wazzan & Safi, 2017).
Corrosion Inhibition
Corrosion Inhibition in Steel
Certain naphthyridine derivatives demonstrate significant corrosion inhibition properties on steel surfaces. This makes them suitable for use in industrial applications where corrosion prevention is crucial (Singh et al., 2016).
Computational Studies on Corrosion Inhibition
Computational studies on naphthyridine derivatives have been conducted to understand their effectiveness as corrosion inhibitors. Such studies are vital in predicting the behavior of these compounds in real-world applications (Ansari & Quraishi, 2015).
Pharmaceutical Applications
Antitumor Activities
Some naphthyridine derivatives are evaluated for their antitumor activities. These compounds may offer a new avenue for developing anticancer drugs (Hassaneen et al., 2013).
Serotonin 5-HT3 Receptor Antagonists
Certain naphthyridine-carbonitrile derivatives are studied as potential serotonin 5-HT3 receptor antagonists, indicating their potential use in treating disorders related to serotonin imbalance (Mahesh et al., 2004).
Propriétés
Numéro CAS |
263413-42-9 |
|---|---|
Nom du produit |
6,6,7-Trimethyl-1-(4-morpholinyl)-3-(phenylmethylthio)-5,8-dihydro-2,7-naphthyridine-4-carbonitrile |
Formule moléculaire |
C23H28N4OS |
Poids moléculaire |
408.6g/mol |
Nom IUPAC |
3-benzylsulfanyl-6,6,7-trimethyl-1-morpholin-4-yl-5,8-dihydro-2,7-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C23H28N4OS/c1-23(2)13-18-19(14-24)22(29-16-17-7-5-4-6-8-17)25-21(20(18)15-26(23)3)27-9-11-28-12-10-27/h4-8H,9-13,15-16H2,1-3H3 |
Clé InChI |
ZKZWUEUAOWRWKC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CN1C)C(=NC(=C2C#N)SCC3=CC=CC=C3)N4CCOCC4)C |
SMILES canonique |
CC1(CC2=C(CN1C)C(=NC(=C2C#N)SCC3=CC=CC=C3)N4CCOCC4)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-furyl)-3-[(2-methoxybenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B377767.png)

![2-(2-furyl)-3-[(3-methoxybenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B377771.png)
![1,5-dimethyl-4-[({3-methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}methylene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B377776.png)
![N-(4-{[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]amino}phenyl)acetamide](/img/structure/B377777.png)
![5-(4-methoxyphenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[b]phenanthridin-1(2H)-one](/img/structure/B377778.png)
![2-tert-butyl-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B377780.png)
![Ethyl 4-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoate](/img/structure/B377782.png)
![5-(6-methoxy-2-naphthyl)-6-methyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B377784.png)

![N-{2-[(4-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B377788.png)
![Thiophene-2-carboxylic acid [2-(2-methoxy-phenylcarbamoyl)-phenyl]-amide](/img/structure/B377789.png)
![3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377790.png)
